molecular formula C13H12BrNO2S B12068397 Ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate

Ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate

Cat. No.: B12068397
M. Wt: 326.21 g/mol
InChI Key: SAQKMGSBKKHRSA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has a molecular formula of C13H12BrNO2S and a molecular weight of 326.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate typically involves the condensation of 2-bromobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated to promote cyclization, forming the thiophene ring . The product is usually purified by recrystallization from ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
  • Methyl 3-amino-4-methylthiophene-2-carboxylate
  • Methyl benzo[b]thiophene-2-carboxylate

Uniqueness

Ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-9(7-18-12(11)15)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3

InChI Key

SAQKMGSBKKHRSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Br)N

Origin of Product

United States

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